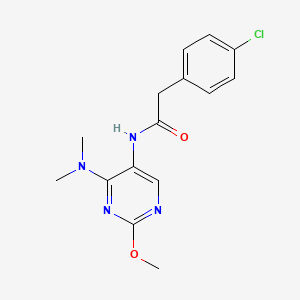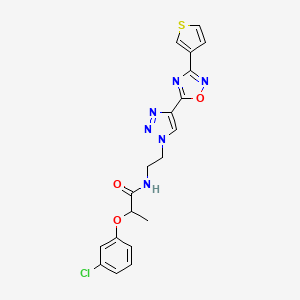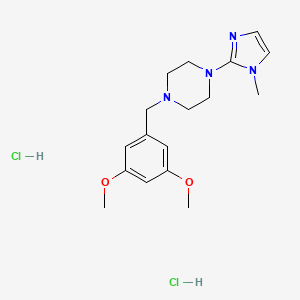![molecular formula C20H18FN3O2 B2405484 1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941918-25-8](/img/structure/B2405484.png)
1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.381. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Prediction of Biological Activity
- A study by Kharchenko, Detistov, and Orlov (2008) describes the synthesis of novel bicyclic systems, including compounds similar to the one . These compounds were synthesized through a one-pot condensation process and were analyzed for their potential biological activity using the PASS prediction method (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial Activity
- Bayrak, Demirbaş, Demirbas, and Karaoglu (2009) reported the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which exhibited antimicrobial activities. This research provides insights into the potential antimicrobial applications of compounds related to the one (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Synthesis of Related Compounds
- Rao, Reddy, Jyotsna, and Sait (2014) conducted a study on the synthesis of compounds that included 1,2,4-oxadiazole rings. This research contributes to the understanding of the synthetic routes and chemical properties of such compounds, potentially including the compound (Rao, Reddy, Jyotsna, & Sait, 2014).
Apoptosis Induction and Anticancer Properties
- Zhang et al. (2005) identified a compound with a 1,2,4-oxadiazole structure as a novel apoptosis inducer with potential anticancer properties. This research highlights the potential therapeutic applications of such compounds in cancer treatment (Zhang et al., 2005).
Antitumor Activity
- Maftei, Fodor, Jones, et al. (2013) synthesized and tested two natural product analogs containing a 1,2,4-oxadiazole ring for antitumor activity. This study provides insights into the potential use of these compounds in cancer therapy (Maftei, Fodor, Jones, et al., 2013).
Metabolic Investigations
- Yoo, Chung, Lee, et al. (2008) explored the in vitro metabolism of a compound containing a 1,2,4-oxadiazole ring, contributing to the understanding of its metabolic pathways and potential pharmacokinetic properties (Yoo, Chung, Lee, et al., 2008).
Herbicidal Activity
- Tajik and Dadras (2011) synthesized novel phenoxypyridines with a 1,3,4-oxadiazole ring and evaluated their herbicidal activity. This research suggests the potential agricultural applications of such compounds (Tajik & Dadras, 2011).
Propriétés
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-12-3-6-14(7-4-12)19-22-20(26-23-19)15-9-18(25)24(11-15)16-8-5-13(2)17(21)10-16/h3-8,10,15H,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYSFHZEFOCKIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2405405.png)
![2-fluoro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide](/img/structure/B2405406.png)

![N-(3-methoxyphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2405410.png)


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2405415.png)
![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2405416.png)

![N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide](/img/structure/B2405418.png)


![2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2405424.png)